

Analytical methods for the characterization of 4-[(Methylamino)methyl]phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-[(Methylamino)methyl]phenol

Cat. No.: B3022743

[Get Quote](#)

Introduction

4-[(Methylamino)methyl]phenol, with the molecular formula C₈H₁₁NO, is a substituted phenol derivative that serves as a versatile chemical intermediate.^[1] Its structure, featuring a phenolic hydroxyl group and a secondary amine, makes it a valuable building block in the synthesis of various compounds, including pharmaceuticals and dyes.^[1] Given its role in synthesis, rigorous analytical characterization is paramount to ensure the quality, safety, and efficacy of the final products. Impurities or degradation products can significantly impact the reaction yields, toxicity profiles, and stability of the resultant compounds.

This application note details a multi-faceted analytical approach for the comprehensive characterization of **4-[(Methylamino)methyl]phenol**. We will explore chromatographic techniques for purity and impurity profiling, spectroscopic methods for structural elucidation and identification, and classical titrimetric methods for assay determination. The protocols provided are designed to be robust and self-validating, grounded in established analytical principles and regulatory expectations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **4-[(Methylamino)methyl]phenol** is the foundation for method development. These properties guide the selection of appropriate solvents, columns, and analytical conditions.

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ NO	[1]
Molecular Weight	137.18 g/mol	
Monoisotopic Mass	137.084063974 Da	
Melting Point	181-182 °C	[1] [2]
Boiling Point	243 °C	[1] [2]
pKa	9.41 ± 0.15 (Predicted)	[1]
Appearance	White or yellowish crystalline solid	[1]
Solubility	Soluble in water and ethanol	[1]

Section 1: Chromatographic Analysis for Purity and Impurities

Chromatographic methods are the cornerstone for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates. They excel at separating the main component from process-related impurities and potential degradation products.

Stability-Indicating HPLC-UV Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the analyte while also resolving it from any products that may form under stress conditions (e.g., acid, base, oxidation, heat, light).[\[3\]](#)[\[4\]](#) Reversed-phase HPLC is the technique of choice due to the moderate polarity of **4-[(Methylamino)methyl]phenol**.

Causality in Method Design:

- Column Choice: A C18 column is selected for its hydrophobic stationary phase, which provides effective retention for aromatic compounds like phenols through hydrophobic interactions.[\[3\]](#)

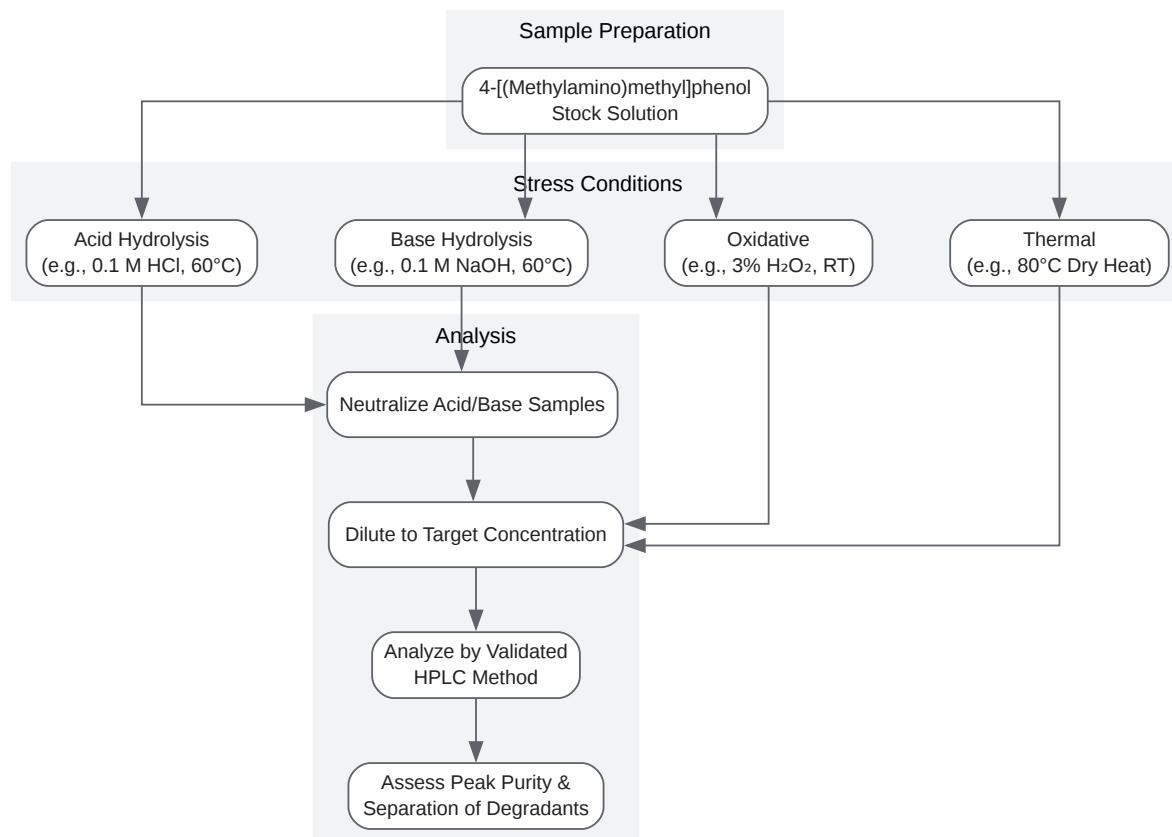
- Mobile Phase: A gradient of a buffered aqueous phase and an organic solvent (like acetonitrile or methanol) is used. The buffer (e.g., phosphate) controls the ionization state of the phenolic hydroxyl group and the amine, ensuring consistent retention times and peak shapes.[5]
- Detection: UV detection is ideal as the benzene ring in the molecule is a strong chromophore. The detection wavelength is typically set near the absorbance maximum of the analyte for optimal sensitivity.

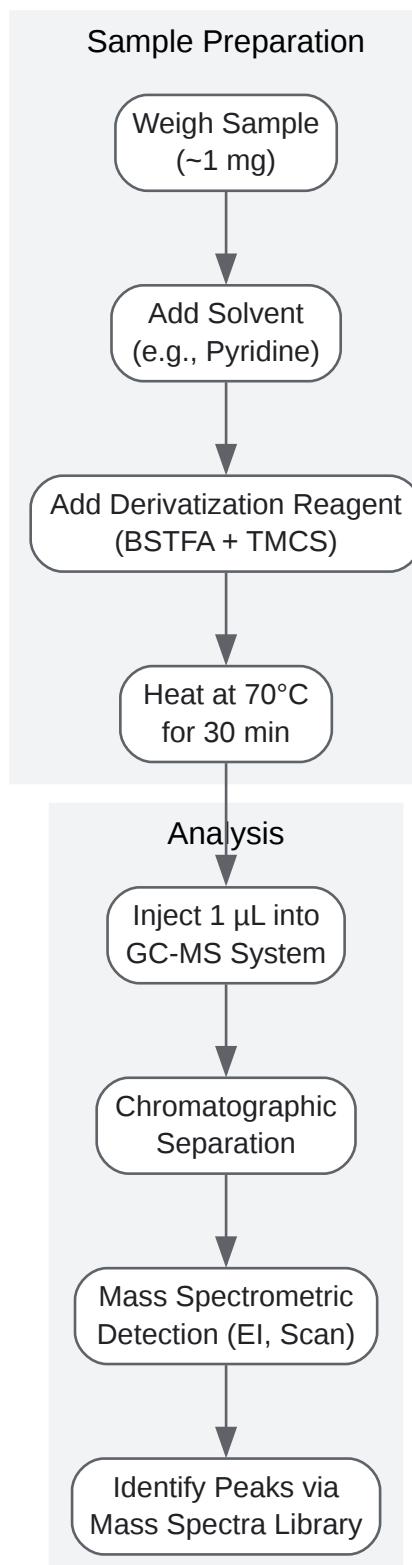
Experimental Protocol: HPLC Purity Determination

- Instrumentation and Conditions:
 - System: HPLC with UV or Photodiode Array (PDA) Detector.
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
 - Mobile Phase A: 0.1% Phosphoric Acid in Water.
 - Mobile Phase B: Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Detection Wavelength: 275 nm.
 - Injection Volume: 10 μ L.

Parameter	Recommended Condition
Chromatograph	HPLC with UV/PDA Detector
Column	C18 reverse-phase (250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Gradient of Acetonitrile and 0.1% H_3PO_4 in Water
Flow Rate	1.0 mL/min
Temperature	30°C
Detection	275 nm
Injection Volume	10 μ L

- Reagent and Sample Preparation:


- Diluent: Prepare a mixture of Water and Acetonitrile (50:50 v/v).
- Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of **4-[(Methylamino)methyl]phenol** reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Sample Solution (0.5 mg/mL): Prepare the sample solution similarly to the standard solution.


- Analysis Procedure:

- Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
- Inject a blank (diluent) to ensure no interfering peaks are present.
- Perform a system suitability test by making five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be $\leq 2.0\%.$ [\[6\]](#)
- Inject the sample solution in duplicate.
- Calculate the purity and impurity levels based on the peak areas relative to the standard.

Forced Degradation Study Workflow

To validate the method as stability-indicating, forced degradation studies are performed.[\[4\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. analchemres.org [analchemres.org]
- 6. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. seer.ufrgs.br [seer.ufrgs.br]
- To cite this document: BenchChem. [Analytical methods for the characterization of 4-[(Methylamino)methyl]phenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3022743#analytical-methods-for-the-characterization-of-4-methylamino-methyl-phenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com